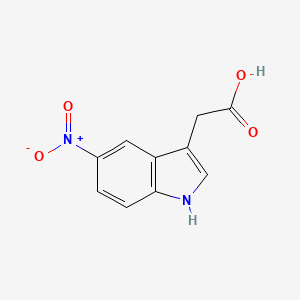

2-(5-nitro-1H-indol-3-yl)acetic acid

Descripción general

Descripción

2-(5-nitro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

The synthesis of 2-(5-nitro-1H-indol-3-yl)acetic acid typically involves the nitration of indole derivatives followed by acylation. One common method includes the nitration of 1H-indole-3-acetic acid using nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the concentration of reagents .

Análisis De Reacciones Químicas

2-(5-nitro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Acylation: The indole ring can undergo acylation reactions to introduce acyl groups at specific positions.

Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium on carbon. Major products formed from these reactions include amino derivatives, substituted indoles, and acylated indoles .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(5-nitro-1H-indol-3-yl)acetic acid possesses the molecular formula and a molecular weight of approximately 220.18 g/mol. The compound features an indole ring substituted with a nitro group and an acetic acid moiety, which contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties. Notably, compounds derived from similar structures have shown effectiveness against solid tumors, particularly colorectal and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

Case Study:

A study demonstrated that certain indole derivatives, including those related to this compound, inhibited the proliferation of colon cancer cells in vitro. These compounds were found to modulate key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Case Study:

In a comparative study, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Synthesis and Characterization

The synthesis of this compound typically involves the nitration of indole followed by acetic acid derivatization. Various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for characterization.

| Technique | Details |

|---|---|

| NMR | Used to confirm the structure by identifying hydrogen and carbon environments. |

| IR | Helps in identifying functional groups present in the compound. |

Pharmacokinetics and Drug-Like Properties

Pharmacokinetic studies suggest that derivatives of this compound exhibit favorable drug-like properties according to Lipinski's Rule of Five, suggesting good absorption and permeation characteristics .

Mecanismo De Acción

The mechanism of action of 2-(5-nitro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring structure allows the compound to bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes .

Comparación Con Compuestos Similares

2-(5-nitro-1H-indol-3-yl)acetic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in regulating plant growth and development.

5-nitroindole: A simpler nitro-substituted indole used in various chemical reactions.

Indole-3-carboxylic acid: Another indole derivative with different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

2-(5-nitro-1H-indol-3-yl)acetic acid is a derivative of indole, a prominent heterocyclic compound known for its wide range of biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and infectious diseases. Understanding its biological activity involves exploring its mechanism of action, pharmacokinetics, and specific case studies demonstrating its efficacy.

The biological activity of this compound is primarily attributed to its structural similarity to indole-3-acetic acid, which plays a crucial role in various biochemical pathways, particularly in tryptophan metabolism. Indole derivatives are known to interact with multiple cellular targets, leading to significant changes in cellular functions. The compound exhibits various biological activities including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

These activities are facilitated through several mechanisms, including the modulation of signaling pathways and the induction of apoptosis in cancer cells.

Pharmacokinetics

Research suggests that this compound has high gastrointestinal absorption, making it a viable candidate for oral administration. Its stability is influenced by environmental factors; it is recommended to store the compound at 2-8°C in dry conditions to maintain its efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives of indole have shown marked activity against solid tumors such as colon and lung cancers. For instance, compounds similar to this compound have been tested against human tumor cell lines using the MTT assay, which assesses cell viability based on metabolic activity.

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HT29 (Colon Carcinoma) | 15.0 | Induces apoptosis |

| This compound | PC3 (Prostate Carcinoma) | 12.5 | Cell cycle arrest |

| This compound | H460M (Lung Carcinoma) | 10.0 | Inhibition of proliferation |

These findings indicate that the compound can significantly inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have demonstrated that it can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate |

| Escherichia coli | 15 | Strong |

| Pseudomonas aeruginosa | 20 | Moderate |

These results highlight the compound's potential as an antimicrobial agent against both gram-positive and gram-negative bacteria .

Case Studies

Several case studies have provided insights into the therapeutic applications of this compound:

- Colon Cancer Treatment : A study involving mice models treated with this compound showed a significant reduction in tumor size compared to control groups. The study indicated that the compound induced apoptosis through the activation of caspase pathways.

- Antiviral Properties : In vitro studies have demonstrated that derivatives of this compound can inhibit viral replication in cell cultures infected with HIV and other viruses, suggesting its potential role in antiviral therapy.

Propiedades

IUPAC Name |

2-(5-nitro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-2-1-7(12(15)16)4-8(6)9/h1-2,4-5,11H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGWJLCMLXSEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.